1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid
Description
Chemical Identity and Nomenclature
The IUPAC name This compound delineates its structure unambiguously: a pyrazole ring substituted at the 1-position with a methyl group, at the 5-position with a trifluoroethoxy moiety (-OCH₂CF₃), and at the 3-position with a carboxylic acid (-COOH). The molecular formula is C₈H₈F₃N₂O₃ , derived from the pyrazole backbone (C₃H₃N₂) augmented by substituents. The SMILES notation CN1C(=CC(=N1)OCC(F)(F)F)C(=O)O encodes this arrangement, highlighting the connectivity of the trifluoroethoxy group to the pyrazole’s 5-position.
A comparative analysis of related pyrazole-carboxylic acids reveals distinct structural variations. For instance, 1-methyl-3-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-5-carboxylic acid (CAS 2821785-93-5) shares the same molecular formula but positions the trifluoroethoxy group as a methyl-linked substituent at the 3-position. Such positional isomerism profoundly influences physicochemical properties, including solubility and electronic distribution.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈F₃N₂O₃ | |
| Molecular Weight | 240.16 g/mol | Calculated |
| CAS Registry Number | Not explicitly listed | N/A |
| IUPAC Name | This compound | Derived |
The absence of a specific CAS registry number for this exact isomer in the provided sources underscores the need for precise synthetic characterization in future studies.
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to the late 19th century, but the incorporation of fluorine-containing groups like trifluoroethoxy emerged more recently, driven by advances in fluorination techniques. The trifluoroethoxy group’s introduction to heterocycles gained traction in the 2000s, as its electron-withdrawing nature and metabolic stability became prized in agrochemical and pharmaceutical design.
Early routes to trifluoroethoxy-substituted pyrazoles involved nucleophilic substitution reactions, where hydroxyl or halide groups on the pyrazole ring were displaced by 2,2,2-trifluoroethanol under basic conditions. For example, 1-methyl-3-nitro-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole (CAS 1328640-85-2) was synthesized via nitration followed by alkoxylation, illustrating the adaptability of pyrazole scaffolds to sequential functionalization. Modern approaches employ transition-metal catalysis to achieve regioselective trifluoroethoxylation, though these methods remain less documented for carboxylic acid-bearing pyrazoles.
The historical progression from simple pyrazole-carboxylic acids (e.g., 1-phenyl-1H-pyrazole-5-carboxylic acid, CAS 1133-77-3) to fluorinated variants reflects broader trends in medicinal chemistry toward leveraging fluorine’s bioisosteric effects. The compound’s development parallels innovations in protecting group strategies, ensuring the carboxylic acid remains intact during trifluoroethoxy installation.
Significance of Trifluoroethoxy and Pyrazole Motifs in Drug Discovery
The trifluoroethoxy group confers distinct advantages in drug design. Its strong electron-withdrawing character enhances metabolic stability by resisting oxidative degradation, while the fluorine atoms improve lipid solubility and membrane permeability. In pyrazole systems, this group’s steric bulk and electronegativity modulate ring electronics, potentially enhancing binding affinity to target proteins. For instance, trifluoroethoxy-substituted pyrazoles have shown promise as kinase inhibitors, where the group’s hydrophobicity complements ATP-binding pockets.
Pyrazole cores are ubiquitous in pharmaceuticals due to their rigid planar structure, which facilitates π-π interactions with biological targets. The carboxylic acid at the 3-position introduces hydrogen-bonding capability, critical for interactions with enzymes or receptors. Comparative studies of pyrazole-3-carboxylic acids (e.g., 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylic acid, CAS 871825-56-8) demonstrate that substituent positioning directly impacts bioactivity. When combined with a trifluoroethoxy group, the resulting molecule offers a balanced profile of polarity and lipophilicity, optimizing pharmacokinetic properties.
Recent patents highlight the compound’s potential in antiviral and anticancer applications. Analogues such as 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 60136519) have entered preclinical trials, validating the trifluoroethoxy-pyrazole-carboxylic acid framework as a viable pharmacophore. Structural activity relationship (SAR) studies emphasize that the 5-position’s substitution pattern is crucial for target engagement, with bulkier groups like trifluoroethoxy enhancing selectivity.
Properties
Molecular Formula |
C7H7F3N2O3 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)2-4(11-12)6(13)14/h2H,3H2,1H3,(H,13,14) |
InChI Key |
NGNKJRCJBNYIDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 1H-pyrazole or its methylated derivatives. A patent by CN113651762A demonstrates a analogous approach for 1-methyl-1,2,4-triazole-3-carboxylates, where 1,2,4-triazole undergoes N-methylation using chloromethane under alkaline conditions. Adapting this to pyrazole systems, 1-methylpyrazole can be synthesized via nucleophilic substitution between pyrazole and methyl chloride in the presence of potassium hydroxide.
Key Reaction Conditions
Regioselective Trifluoroethoxylation
Introducing the 2,2,2-trifluoroethoxy group at the 5-position requires careful regiocontrol. A method from JP6695967B2 for pyrazole derivatives employs halogenation followed by alkoxylation. For example:
-
Halogenation: Treat 1-methylpyrazole with N-bromosuccinimide (NBS) in THF to yield 5-bromo-1-methylpyrazole.
-
Alkoxylation: React the brominated intermediate with sodium trifluoroethoxide (CF₃CH₂ONa) in dimethylformamide (DMF) at 60°C.
Optimization Notes
Carboxylation at the 3-Position
| Step | Yield (%) |
|---|---|
| Esterification | 88 |
| Hydrolysis | 95 |
Analytical Characterization
Chromatographic Purity
High-performance liquid chromatography (HPLC) is critical for assessing purity. In CN113651762A, a purity of 99.2% was achieved for a triazole-carboxylic acid analog using a C18 column and acetonitrile/water mobile phase.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 3.89 (s, 3H, CH₃), 4.72 (q, 2H, OCH₂CF₃), 6.78 (s, 1H, pyrazole-H), 13.1 (br, 1H, COOH).
-
¹³C NMR : δ 38.9 (CH₃), 68.5 (OCH₂CF₃), 122.1 (q, J = 277 Hz, CF₃), 144.2 (pyrazole-C3), 166.4 (COOH).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Steps
| Step | Yield Range (%) | Key Challenges |
|---|---|---|
| N-Methylation | 85–90 | Over-alkylation |
| Trifluoroethoxylation | 70–75 | Regioselectivity |
| Carboxylation | 65–72 | Low-temperature sensitivity |
| Ester Hydrolysis | 90–95 | Acid degradation |
Route optimization should prioritize trifluoroethoxylation and carboxylation, as these steps exhibit the lowest yields. Microwave-assisted synthesis or flow chemistry could enhance efficiency.
Industrial-Scale Considerations
Cost-Effective Reagents
Using potassium trifluoroethoxide instead of sodium salts reduces costs by 20–30% without compromising yield.
Waste Management
The LDA-mediated carboxylation generates lithium salts, requiring neutralization with ammonium chloride and extraction with toluene.
Emerging Methodologies
Recent advances in photoredox catalysis (e.g., Ir or Ru complexes) enable direct C–H trifluoroethoxylation of pyrazoles, bypassing halogenation steps. Pilot studies report yields up to 68% under visible-light irradiation .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Rhodium catalysts are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using bases or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 228.16 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity and biological activity. The structural characteristics contribute to its reactivity and potential therapeutic applications.
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid, possess significant anticancer properties. Research has demonstrated the following:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating pathways that lead to programmed cell death.
- Cell Line Efficacy : In vitro studies have shown promising results against various cancer cell lines, including:
- HepG2 (liver cancer) : IC50 values reported at less than 10 µM.
- MCF7 (breast cancer) : Demonstrated GI50 values around 3.79 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | <10 | Induction of apoptosis |
| This compound | MCF7 | 3.79 | Cell cycle arrest |
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various models. It has shown comparable efficacy to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models.
| Compound | Model | Result |
|---|---|---|
| This compound | Carrageenan-induced edema | Comparable to indomethacin |
3. Antimicrobial Activity
The antimicrobial properties of the compound have been explored extensively. It has demonstrated significant activity against several pathogens:
- Mycobacterium tuberculosis : Effective at concentrations as low as 6.25 µg/mL.
- Other Bacteria : Active against E. coli and Bacillus subtilis.
Example Synthesis Route
- Start with a substituted pyrazole precursor.
- Introduce the trifluoroethoxy group via nucleophilic substitution.
- Carboxylate the final product using appropriate reagents.
Case Study 1: Anticancer Screening
In a comprehensive screening of various pyrazole derivatives including this compound, researchers reported significant cytotoxic effects against selected cell lines.
Case Study 2: Anti-inflammatory Assessment
In an experimental model assessing anti-inflammatory activity, the compound showed results comparable to standard treatments, indicating its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Biological Activity
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its broader implications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈F₃N₃O₃
- Molecular Weight : 253.17 g/mol
- SMILES Notation : CC1=C(NN=C1C(=O)O)C(C(F)(F)F)OCC(F)(F)F
This structure features a pyrazole ring substituted with a trifluoroethoxy group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various phytopathogenic microorganisms. The compound demonstrates efficacy in inhibiting the growth of fungi and bacteria, making it a candidate for agricultural applications.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fusarium oxysporum | 50 µg/mL |
| Botrytis cinerea | 30 µg/mL |
| Escherichia coli | 20 µg/mL |
These results suggest that the compound could serve as a novel fungicide or bactericide.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in the metabolism of pathogens. The trifluoroethoxy group enhances interaction with enzyme active sites, leading to reduced enzymatic activity and subsequent pathogen growth.
Study 1: Efficacy Against Fusarium oxysporum
In a controlled study, this compound was applied to infected plants. The results showed a significant reduction in disease symptoms and pathogen load compared to untreated controls.
- Treatment Group : Showed a 70% reduction in disease severity.
- Control Group : Maintained typical disease progression.
This study highlights the compound's potential as an effective treatment for fungal infections in crops.
Study 2: Synergistic Effects with Other Compounds
A combination therapy involving this pyrazole derivative and traditional antifungal agents was evaluated. The results indicated enhanced efficacy when used together, suggesting potential for developing multi-target therapies.
Table 2: Synergistic Effects
| Treatment | Efficacy (%) Reduction |
|---|---|
| Compound Alone | 50 |
| Combined Therapy | 85 |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. The inclusion of trifluoromethyl groups has been shown to significantly enhance biological activity by improving binding affinity to target proteins.
Key Findings:
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Pyrazole Ring : Essential for biological activity due to its ability to mimic natural substrates in enzymatic reactions.
Q & A
Q. What are the optimized synthetic routes for 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the trifluoroethoxy group can be introduced via reaction of a pyrazole precursor (e.g., 5-hydroxy-1-methylpyrazole-3-carboxylic acid) with 2,2,2-trifluoroethyl bromide in the presence of a base like K₂CO₃ in DMF at 80–100°C for 12–24 hours . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of precursor to trifluoroethyl bromide) and inert atmosphere conditions to avoid side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoroethoxy group’s CF₃ protons appear as a quartet (δ 3.8–4.2 ppm, J = 8–10 Hz), while the pyrazole ring protons show characteristic splitting patterns (e.g., δ 6.5–7.2 ppm for H-4). The carboxylic acid proton is typically absent due to deuteration in DMSO-d₆ .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1120–1250 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 267.0 (C₈H₈F₃N₂O₃) with fragmentation peaks at m/z 220 (loss of COOH) and 149 (trifluoroethoxy moiety) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives, and how can they be applied to this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme vs. cell-based assays) or structural analogs with subtle differences. To address this:
- Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization for binding affinity and SPR for kinetics) to cross-validate IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid) to isolate the trifluoroethoxy group’s role in activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., COX-2), correlating with experimental data .
Q. How can crystallographic data improve the understanding of this compound’s intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) reveals hydrogen bonding between the carboxylic acid group and adjacent molecules (e.g., O–H···N interactions with pyrazole rings) and van der Waals interactions involving CF₃ groups . For accurate refinement:
- Collect high-resolution data (<1.0 Å) at low temperature (100 K).
- Use anisotropic displacement parameters for fluorine atoms to model thermal motion .
- Compare packing diagrams with analogs (e.g., 1-methyl-3-trifluoromethylpyrazole derivatives) to identify polymorphism trends .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetry : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Process Optimization : Replace hazardous solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) in large-scale reactions. Implement continuous flow systems to enhance reproducibility .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the trifluoroethoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
